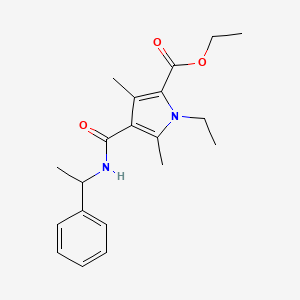![molecular formula C26H24N4O3 B2497831 5-((2-(2,4-dimethylphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 941950-33-0](/img/structure/B2497831.png)
5-((2-(2,4-dimethylphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthetic pathways and structural analyses of compounds involving pyrazole and oxazole moieties have been extensively explored due to their potential pharmacological activities and complex molecular architectures. The studies listed below include synthesis and characterization of compounds that share structural similarities with the requested compound, emphasizing the diversity and the potential utility of these molecular frameworks in various applications.
Synthesis Analysis
The synthesis of complex molecules often involves multi-step reactions, starting from basic chemical building blocks to achieve the desired molecular architecture. For example, Şahin et al. (2011) detailed the synthesis and crystal structures of compounds with benzoxazolinone and pyrazole units, utilizing elemental analyses, IR, NMR, and X-ray diffraction for characterization (Şahin et al., 2011).
Molecular Structure Analysis
Single-crystal X-ray diffraction is a critical tool for determining the molecular structure of synthesized compounds, providing insights into their geometric and electronic configurations. Studies like those by Kumarasinghe et al. (2009) and Kariuki et al. (2021) offer detailed analyses of crystal structures, demonstrating the molecular complexity and diversity achievable through synthetic chemistry (Kumarasinghe et al., 2009), (Kariuki et al., 2021).
Chemical Reactions and Properties
The reactivity and functionalization of molecules are pivotal in synthetic chemistry, allowing for the creation of diverse chemical entities. For instance, Khalifa et al. (2017) described the synthesis of novel imidazol-5(4H)-ones, highlighting the cyclocondensation reactions pivotal in constructing complex molecules (Khalifa et al., 2017).
Aplicaciones Científicas De Investigación
Structural and Tautomerism Studies
Research on similar compounds includes the study of NH-pyrazoles and their tautomerism. For example, the structural determination of NH-pyrazoles through X-ray crystallography reveals insights into the complex patterns of hydrogen bonds and tautomerism in solution and in the solid state (Cornago et al., 2009). Such studies are essential for understanding the chemical and physical properties of compounds, which can influence their reactivity and potential applications.
Synthesis and Crystal Structures
The synthesis and crystal structure analysis of similar compounds, like 1H-pyrazole derivatives, have been conducted to understand their molecular geometries and the effects on their properties. For instance, the synthesis, crystal structures, and DFT studies of benzoxazolinone-acetyl-phenyl-pyrazole derivatives reveal insights into their molecular structure and electrostatic potential maps (Şahin et al., 2011). Such information is crucial for designing compounds with specific electronic properties for material science or pharmacological applications.
Antimicrobial and Antioxidant Activities
Compounds with pyrazole cores have been evaluated for their antimicrobial and antioxidant activities. For example, novel pyrazole derivatives have shown promising antimicrobial and anticancer potential, suggesting the versatility of these compounds in therapeutic applications (Hafez et al., 2016). Research in this area could point towards potential biomedical applications of the compound , especially in the development of new antimicrobial and anticancer agents.
Corrosion Inhibition
Studies on bipyrazolic compounds have explored their effectiveness as corrosion inhibitors for metals in acidic media (Chetouani et al., 2005). Such research is vital for industrial applications, where the prevention of metal corrosion can significantly reduce maintenance costs and prolong the lifespan of metal components.
Propiedades
IUPAC Name |
5-[[2-(2,4-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c1-16-5-10-21(17(2)13-16)25-27-23(18(3)33-25)15-29-11-12-30-24(26(29)31)14-22(28-30)19-6-8-20(32-4)9-7-19/h5-14H,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYBMZPQJGVIGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)OC)C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2-(2,4-dimethylphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyclopropyl-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B2497748.png)
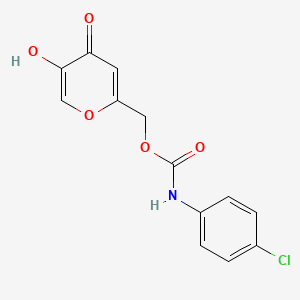
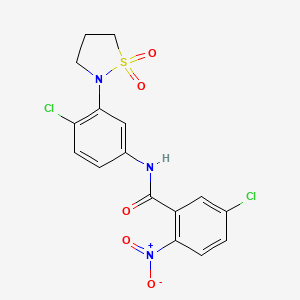

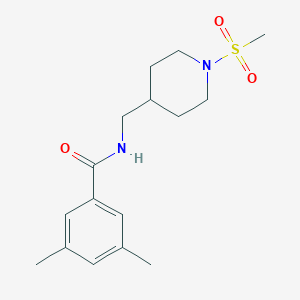
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2497762.png)

![[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid](/img/structure/B2497764.png)
![2-(2-fluorophenoxy)-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2497765.png)
![6-Methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2497766.png)
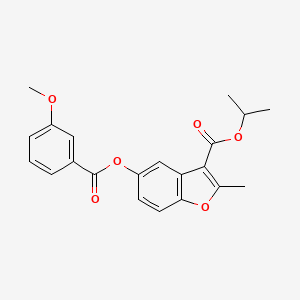
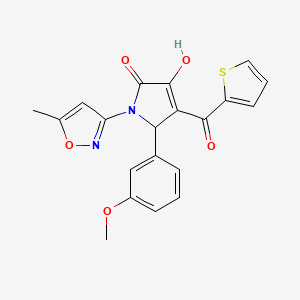
![N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-carboxamide](/img/structure/B2497770.png)
